Methyl 4-(difluoromethoxy)-3-iodobenzoate

Description

Methyl 4-(difluoromethoxy)-3-iodobenzoate (CAS 1131614-23-7) is an iodinated aromatic ester characterized by a difluoromethoxy (–OCF₂H) substituent at the para position and an iodine atom at the meta position relative to the ester group. Its molecular formula is C₉H₆F₂IO₃, with a molecular weight of 359.04 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry due to its reactive iodine atom, which facilitates cross-coupling reactions (e.g., Suzuki or Heck reactions) . The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design .

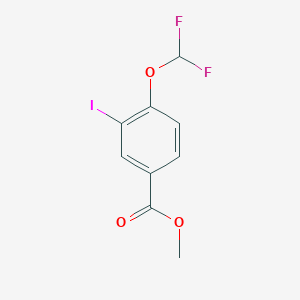

Structure

2D Structure

Propriétés

IUPAC Name |

methyl 4-(difluoromethoxy)-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGNCRCKEXWDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661083 | |

| Record name | Methyl 4-(difluoromethoxy)-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131614-23-7 | |

| Record name | Methyl 4-(difluoromethoxy)-3-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(difluoromethoxy)-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Methyl 4-(difluoromethoxy)-3-iodobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a difluoromethoxy group and an iodine atom, which contribute to its chemical reactivity and biological properties. The presence of the difluoromethoxy moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory and anti-cancer contexts. Key findings include:

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to interact with the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway, inhibiting EMT processes that are crucial in fibrosis and cancer progression. In vitro studies demonstrated its ability to attenuate TGF-β1-induced EMT in A549 lung cancer cells, while in vivo studies suggested efficacy in models of pulmonary fibrosis.

- Cytotoxicity Studies : In vitro cytotoxicity assays indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing effective cancer therapies with minimal side effects.

Case Studies

Several studies have explored the biological activity of this compound:

- Anti-Cancer Activity : A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and migration, indicating potential as an anti-cancer agent.

- Pulmonary Fibrosis Model : In vivo experiments using a bleomycin-induced pulmonary fibrosis model showed that the compound reduced fibrosis markers and improved lung function, suggesting therapeutic potential for fibrotic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-Cancer | Reduced viability in A549 cells | |

| Anti-Fibrotic | Decreased fibrosis markers in animal models | |

| Cytotoxicity | Selective toxicity towards cancer cells |

| Mechanism | Description | Reference |

|---|---|---|

| TGF-β1 Pathway Inhibition | Inhibition of EMT processes | |

| Cytotoxic Effects | Induction of apoptosis in cancer cell lines |

Future Research Directions

Further studies are necessary to explore the pharmacokinetics and bioavailability of this compound. Understanding its metabolism, distribution, and excretion will be critical for optimizing its therapeutic applications. Additionally, exploring its effects on other cellular pathways may uncover new therapeutic uses.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 4-(difluoromethoxy)-3-iodobenzoate has the following chemical characteristics:

- Molecular Formula : C10H8F2O3I

- Molecular Weight : 328.08 g/mol

- CAS Number : 1131614-23-7

The presence of the difluoromethoxy group and iodine atom contributes to its unique reactivity and potential applications in synthesis.

Synthetic Applications

This compound serves as a versatile building block in organic chemistry. Its applications include:

- Synthesis of Complex Molecules : This compound is used to synthesize more complex organic structures, particularly in medicinal chemistry where it can act as an intermediate in drug development .

- Difluoromethylation Reactions : It is involved in difluoromethylation protocols, enhancing the fluorine content of organic compounds, which can improve their biological activity and stability .

Pharmaceutical Research

In pharmaceutical applications, this compound plays a crucial role:

- Drug Development : The compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways. Its unique electronic properties due to the difluoromethoxy group can enhance the pharmacokinetic profiles of drugs .

- Biological Activity Studies : Research indicates that derivatives of this compound exhibit significant biological activities, making them candidates for further investigation in therapeutic contexts .

Case Studies

Several case studies highlight the utility of this compound in research:

Industrial Applications

In industrial settings, this compound is employed for:

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Methyl 4-(difluoromethoxy)-3-iodobenzoate and Analogues

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | –OCF₂H (C4), –I (C3) | C₉H₆F₂IO₃ | 359.04 | High reactivity for cross-coupling |

| Methyl 2,6-difluoro-3-iodobenzoate | –F (C2, C6), –I (C3) | C₈H₅F₂IO₂ | 314.03 | Steric hindrance from ortho-fluorine |

| Methyl 4-ethyl-3-iodobenzoate | –C₂H₅ (C4), –I (C3) | C₁₀H₁₁IO₂ | 290.10 | Increased lipophilicity from ethyl |

| Methyl 3-fluoro-4-iodobenzoate | –F (C3), –I (C4) | C₈H₆FIO₂ | 296.04 | Altered electronic effects from F/I |

Substituent Impact :

- Electron-Withdrawing Groups : The difluoromethoxy group (–OCF₂H) in the target compound is more electron-withdrawing than methoxy (–OCH₃) or ethyl (–C₂H₅) groups, activating the aromatic ring for electrophilic substitution at specific positions .

- Iodine Reactivity : The iodine atom in this compound is more reactive in cross-coupling reactions compared to bromine or chlorine analogs due to its lower bond dissociation energy .

Key Observations :

- The target compound’s synthesis often requires halogen exchange (e.g., bromine to iodine) under palladium catalysis, whereas ethyl or fluorine analogs are synthesized via direct electrophilic substitution .

- Difluoromethoxy introduction demands anhydrous conditions and strong bases (e.g., K₂CO₃) to avoid hydrolysis .

Physicochemical and Pharmacokinetic Properties

Méthodes De Préparation

Difluorocarbene Precursors and Generation

The core transformation involves the conversion of the phenolic hydroxyl group into a difluoromethoxy group (–OCF2H). This is accomplished via difluoromethylation using difluorocarbene intermediates generated in situ from bench-stable reagents such as S-(difluoromethyl)sulfonium salts . These salts serve as efficient difluorocarbene precursors under mild conditions in the presence of strong bases like lithium hydroxide or sodium hydride.

Reaction Conditions Optimization

The difluoromethoxylation reaction is typically carried out under the following optimized conditions:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Base | Lithium hydroxide (LiOH) or Sodium hydride (NaH) | Strong bases favor phenoxide formation |

| Solvent | Fluorobenzene | Provides highest yields (~80%) |

| Temperature | Room temperature to 10 °C | Mild conditions preserve functional groups |

| Equivalents of Base | ~2.2 equiv | Ensures complete deprotonation |

These conditions afford high yields of aryl difluoromethyl ethers, including methyl 4-(difluoromethoxy)-3-iodobenzoate, with good functional group tolerance.

Mechanistic Insights

The reaction proceeds via the formation of the phenoxide anion under basic conditions, which then reacts with the difluorocarbene generated from the sulfonium salt to form the difluoromethoxy ether. Control experiments using deuterated sulfonium salts and trapping experiments with tetramethylethylene confirm the involvement of difluorocarbene intermediates.

Functional Group Compatibility and Scope

The method tolerates a wide range of substituents, including electron-withdrawing and electron-donating groups, as well as halogens such as iodine, which is crucial for further synthetic elaboration. The chemoselectivity favors phenolic oxygen over aliphatic alcohols and alkenes, allowing selective difluoromethoxylation in multifunctional molecules.

Summary of Preparation Methods

Research Findings and Yields

- The difluoromethoxylation of 4-hydroxy-3-iodobenzoate derivatives proceeds with isolated yields ranging from 70% to 81% under optimized conditions.

- The reaction is scalable and compatible with sensitive functional groups, making it suitable for pharmaceutical intermediate synthesis.

- The iodine substituent remains intact, enabling subsequent cross-coupling or derivatization reactions.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(difluoromethoxy)-3-iodobenzoate?

Answer: The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach is:

Esterification : Start with 4-(difluoromethoxy)benzoic acid, which is esterified using methanol and a catalyst (e.g., H₂SO₄) to form methyl 4-(difluoromethoxy)benzoate.

Electrophilic Iodination : Introduce iodine at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) under reflux.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires careful control of reaction time and stoichiometry .

Q. What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., aromatic protons adjacent to iodine show deshielding; difluoromethoxy groups split into doublets due to ¹⁹F coupling).

- HRMS (ESI) : Validates molecular weight (e.g., [M+Na]+ peak at m/z 473.0220 for C₉H₇F₂IO₃).

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-I bonds (500–600 cm⁻¹).

- ¹⁹F NMR : Differentiates difluoromethoxy (-OCF₂H) environments .

Q. How does the difluoromethoxy group influence the compound's physicochemical properties?

Answer: The -OCF₂H group enhances lipophilicity (measured via logP) compared to methoxy analogs, improving membrane permeability. It also increases metabolic stability by resisting oxidative demethylation. Comparative studies with non-fluorinated analogs show reduced hepatic clearance in vitro .

Advanced Research Questions

Q. How can researchers optimize the iodination step to improve yield and regioselectivity?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. BF₃·Et₂O) to stabilize the iodonium ion intermediate.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction homogeneity.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Monitoring : Use TLC (Rf ~0.5 in hexane:EtOAc 7:3) or inline UV spectroscopy to track progress.

- Post-Reaction Workup : Quench excess iodine with sodium thiosulfate to minimize byproducts .

Q. What strategies resolve conflicting spectral data in structural elucidation of derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., confirm iodine’s ortho effect on neighboring protons).

- X-Ray Crystallography : Definitive proof of regiochemistry for crystalline derivatives.

- Isotopic Labeling : Use ¹³C-labeled starting materials to track substituent positions.

- Comparative Analysis : Cross-reference with analogs (e.g., methyl 3-iodo-4-methoxybenzoate) to identify diagnostic peaks .

Q. What challenges arise in cross-coupling reactions involving the 3-iodo substituent?

Answer:

- Competing Side Reactions : Iodine may undergo unintended displacement under Pd catalysis (e.g., Suzuki-Miyaura conditions). Mitigate by using bulky ligands (XPhos) or lower temperatures.

- Substrate Stability : Monitor for protodeiodination in acidic or high-temperature conditions.

- Catalyst Optimization : Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃) to improve coupling efficiency. Post-reaction analysis via GC-MS or HPLC ensures product integrity .

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

Answer:

- Functional Group Replacement : Synthesize analogs with bromine, chlorine, or trifluoromethyl groups at the 3-position to compare electronic effects.

- Steric Modifications : Introduce alkyl groups (e.g., tert-butyl) adjacent to iodine to assess steric hindrance.

- Biological Assays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., IC₅₀ determination) to correlate substituent effects with activity .

Q. What analytical methods quantify trace impurities in synthesized batches?

Answer:

- HPLC-DAD/UV : Use a C18 column (acetonitrile/water gradient) to separate impurities (e.g., deiodinated byproducts).

- LC-MS : Identify low-abundance species via exact mass matching.

- ¹⁹F NMR : Quantify residual fluorinated intermediates (e.g., difluoromethoxy precursors) with internal standards (e.g., trifluorotoluene) .

Q. How does the compound’s reactivity compare to non-iodinated analogs in nucleophilic substitutions?

Answer: The 3-iodo group acts as a superior leaving group compared to bromine or chlorine. In SNAr reactions:

Q. What computational methods predict the compound’s metabolic pathways?

Answer:

- Density Functional Theory (DFT) : Model oxidative cleavage of the difluoromethoxy group or ester hydrolysis.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict sites of metabolism.

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify potential metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.